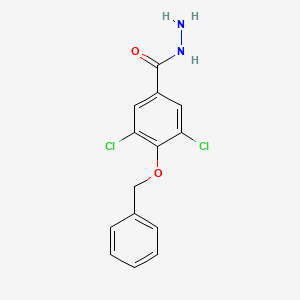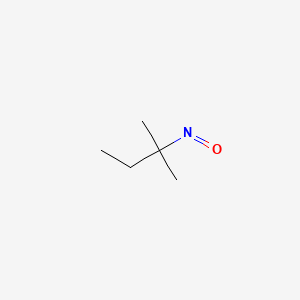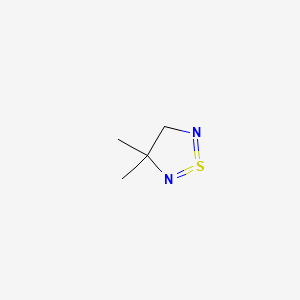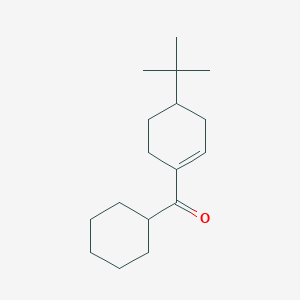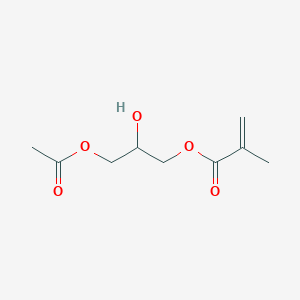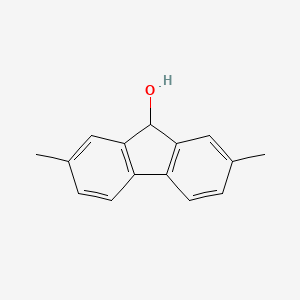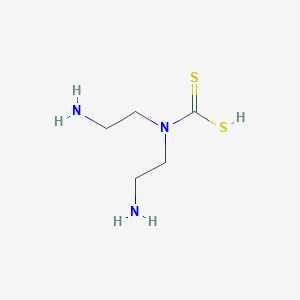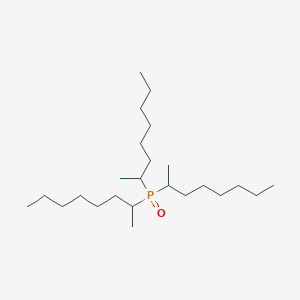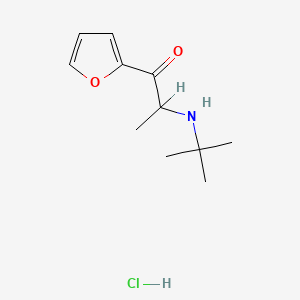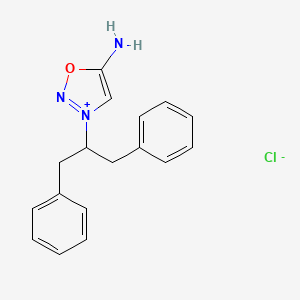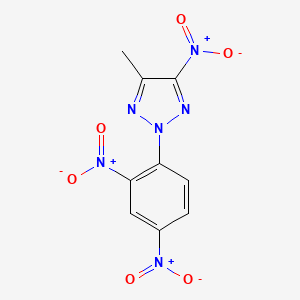
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the potential hazards associated with handling nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups and triazole ring play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in various industrial applications.
2,4-Dinitrophenylhydrazine: Used in analytical chemistry for the detection of carbonyl compounds.
Uniqueness
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole is unique due to the combination of its nitro groups and triazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
29005-39-8 |
|---|---|
Fórmula molecular |
C9H6N6O6 |
Peso molecular |
294.18 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-4-methyl-5-nitrotriazole |
InChI |
InChI=1S/C9H6N6O6/c1-5-9(15(20)21)11-12(10-5)7-3-2-6(13(16)17)4-8(7)14(18)19/h2-4H,1H3 |
Clave InChI |
RCMDTCQQXCRLFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=C1[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


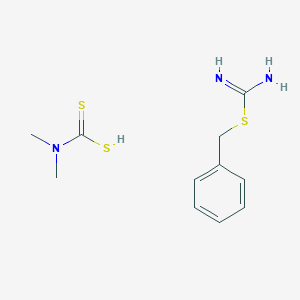
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
